molecular formula C20H20N4O2S B11446885 N-(furan-2-ylmethyl)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine

N-(furan-2-ylmethyl)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine

Cat. No.: B11446885
M. Wt: 380.5 g/mol
InChI Key: UJFWIBGFQVTPRS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine: is a complex organic compound characterized by its unique tetracyclic structure. This compound features a furan ring, a sulfur atom, and multiple nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Sulfur Atom: The sulfur atom is introduced via a thiolation reaction, where a suitable thiol reagent is used.

    Construction of the Tetracyclic Core: The tetracyclic core is constructed through a series of cyclization reactions, often involving intramolecular nucleophilic substitutions.

    Final Assembly: The final step involves the coupling of the furan ring with the tetracyclic core using a suitable linker, such as a methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitrogen atoms, converting them into amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic reagents like sodium azide (NaN₃) or thiolates are employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets. The furan ring and sulfur atom play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. Pathways involved include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine: shares similarities with other tetracyclic compounds containing furan rings and sulfur atoms.

    This compound: is unique due to its specific arrangement of functional groups and the presence of multiple nitrogen atoms.

Uniqueness

The uniqueness of this compound lies in its complex tetracyclic structure, which provides a diverse range of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C20H20N4O2S/c1-11-14-9-26-20(2,3)7-13(14)15-16-17(27-19(15)24-11)18(23-10-22-16)21-8-12-5-4-6-25-12/h4-6,10H,7-9H2,1-3H3,(H,21,22,23)

InChI Key

UJFWIBGFQVTPRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(CC2=C3C4=C(C(=NC=N4)NCC5=CC=CO5)SC3=N1)(C)C

Origin of Product

United States

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